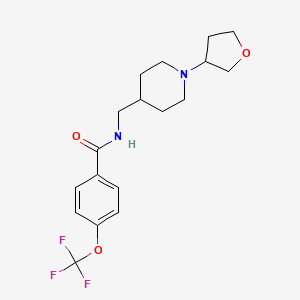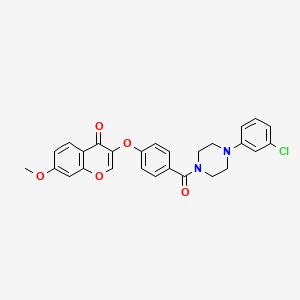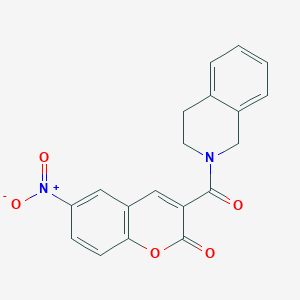
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide, also known as TFPB, is a chemical compound that has been the subject of extensive scientific research. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation, inflammation, and thermoregulation.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel benzamides, including those with structural similarities to "N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide". For example, the metal complexes of new benzamides derived by condensation of benzamide, piperidine, and substituted benzaldehydes have been synthesized and evaluated for their structural features and in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013). This research provides insights into the potential bioactivity of similar compounds.
Bioactivity Studies
The bioactivity of piperidine derivatives, which are structurally related to the queried compound, has been extensively studied. These studies include the examination of anti-acetylcholinesterase activity, highlighting the significance of substituting the benzamide with bulky moieties to increase activity, as seen in the development of potential antidementia agents (Sugimoto et al., 1990). Such findings underscore the therapeutic potential of piperidine and benzamide derivatives in treating neurological disorders.
Pharmaceutical Development
The compound and its related analogs have been implicated in the development of antineoplastic agents, such as flumatinib, which is under clinical trials for treating chronic myelogenous leukemia. The metabolism of flumatinib in patients reveals insights into the drug's metabolic pathways, including N-demethylation, N-oxidation, and hydroxylation, which are crucial for understanding the pharmacokinetics and optimizing the efficacy of similar compounds (Gong et al., 2010).
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O3/c19-18(20,21)26-16-3-1-14(2-4-16)17(24)22-11-13-5-8-23(9-6-13)15-7-10-25-12-15/h1-4,13,15H,5-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEGVNABJLCLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2655808.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N,N-diethylacetamide](/img/structure/B2655809.png)



![1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2655819.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2655820.png)
![3-phenyl-7-((3-(trifluoromethyl)benzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655822.png)
![1-{4-[2-(2-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}ethanone](/img/structure/B2655824.png)
![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2655825.png)
![[(3-Bromophenyl)methyl]hydrazine hydrochloride](/img/structure/B2655826.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2655827.png)